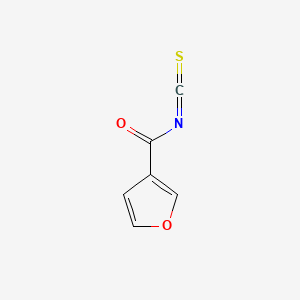
Furan-3-carbonyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-carbonyl isothiocyanate is an organic compound with the molecular formula C6H3NO2S. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a carbonyl and an isothiocyanate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furan-3-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-furancarboxylic acid with thiophosgene in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate compound .
Industrial Production Methods: In an industrial setting, the synthesis of 3-furancarbonylisothiocyanate may involve the use of more scalable and cost-effective methods. For instance, the reaction of 3-furancarboxylic acid with carbon disulfide and a suitable catalyst can be employed. This method offers advantages in terms of yield and safety, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Furan-3-carbonyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
Furan-3-carbonyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-furancarbonylisothiocyanate involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modify protein function, leading to its biological effects. The specific pathways involved depend on the target molecules and the context of its application .
Comparaison Avec Des Composés Similaires
Phenyl isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural properties.
Methyl isothiocyanate: A simpler isothiocyanate used in various chemical reactions.
Benzyl isothiocyanate: Known for its biological activities, including anticancer properties.
Uniqueness: Furan-3-carbonyl isothiocyanate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring and the isothiocyanate group makes it a versatile compound for various applications, distinguishing it from other isothiocyanates .
Propriétés
Numéro CAS |
115156-71-3 |
|---|---|
Formule moléculaire |
C6H3NO2S |
Poids moléculaire |
153.155 |
Nom IUPAC |
furan-3-carbonyl isothiocyanate |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-1-2-9-3-5/h1-3H |
Clé InChI |
MPNLVVTZHYWUKR-UHFFFAOYSA-N |
SMILES |
C1=COC=C1C(=O)N=C=S |
Synonymes |
3-Furancarbonylisothiocyanate(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















